FDA-Approved AhR Agonism
3,5-Dihydroxy-4-isopropylstilbene (tapinarof) is an FDA-approved, first-in-class topical therapy for plaque psoriasis, a status not held by resveratrol, pterostilbene, or pinosylvin. Its primary mechanism is agonism of the aryl hydrocarbon receptor (AhR), with an EC50 of 13 nM [1]. This regulatory approval and defined potency contrast with the preclinical status of its analogs, providing a clear rationale for its selection in translational dermatology and AhR pharmacology studies.
| Evidence Dimension | AhR Agonist Potency (EC50) |
|---|---|
| Target Compound Data | 13 nM |
| Comparator Or Baseline | Not available for resveratrol, pterostilbene, or pinosylvin in same assay |
| Quantified Difference | Not applicable (only target compound has defined EC50 for AhR) |
| Conditions | Cell-free AhR binding assay |
Why This Matters
For procurement, this establishes the compound as a validated, clinically-relevant tool for AhR pathway interrogation, unlike its academic analogs.
- [1] Probes & Drugs Portal. tapinarof (PD064805). Accessed 2026. Available from: https://www.probes-drugs.org/compound/PD064805/. View Source
